molecular formula C12H18N4O B1530885 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 909299-09-8

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B1530885
CAS No.: 909299-09-8
M. Wt: 234.3 g/mol
InChI Key: MFASCOKOIGPQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with p21-activated kinase 4 (PAK4), a serine/threonine protein kinase, which is involved in regulating cell growth, apoptosis, and cytoskeleton functions . The compound inhibits PAK4 activity, leading to reduced cell proliferation, migration, and invasion . Additionally, it has shown potential interactions with other kinases and proteins involved in cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with cell cycle distribution, migration, and invasion . The compound also affects cell signaling pathways, including the inhibition of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, it influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of PAK4, inhibiting its kinase activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and receptors, further modulating cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antinociceptive effects in mouse and rat models of acute and neuropathic pain . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological activity . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.

Biological Activity

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a compound with the CAS number 909299-09-8, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on various research findings.

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a tetrahydroquinazoline core substituted with a piperazine ring, which is known to enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydroquinazoline nucleus followed by piperazine substitution. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have shown that this compound can reduce cell viability in human hepatocellular carcinoma (HCC) cell lines (HUH7 and AKH12) and glioblastoma cell lines by more than 50% at specific concentrations. The cytotoxicity was measured using lactate dehydrogenase (LDH) release assays, indicating necrotic cell death .
Cell LineTD50 (µM)Viability Reduction (%)
HUH750>50
AKH1250>50
U251 (Glioblastoma)50>50

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies assessing pro-inflammatory cytokines such as TNF-α and IL-6, certain derivatives exhibited up to 87% inhibition at concentrations of 10 µM compared to standard treatments .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. Some derivatives demonstrated potency exceeding that of standard antibiotics like ciprofloxacin and miconazole at comparable minimum inhibitory concentrations (MICs) .

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

  • DNA Intercalation : Similar compounds have been noted for their ability to intercalate into DNA strands, disrupting replication processes.
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests potential pathways involving NF-kB signaling or other inflammatory mediators.
  • Membrane Integrity Disruption : The observed cytotoxic effects correlate with damage to cellular membranes in cancer cells.

Study on Hepatocellular Carcinoma

A study published in MDPI evaluated the effects of piperazine derivatives on HCC cell lines. The results indicated that certain compounds significantly reduced cell viability and induced necrosis in a dose-dependent manner .

Study on Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of similar compounds showed that they could inhibit TNF-α production effectively, highlighting their therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

2-piperazin-1-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFASCOKOIGPQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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